4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Description
Properties
Molecular Formula |
C11H8Cl2O2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
4,5-dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C11H8Cl2O2/c12-7-2-1-4-5(10(7)13)3-6-8(4)9(6)11(14)15/h1-2,6,8-9H,3H2,(H,14,15) |
InChI Key |
QCPHIUQFAQSSRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of Indene Derivatives
One of the primary approaches involves the electrophilic chlorination of pre-formed indene compounds. This method typically employs chlorinating agents such as N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce chlorine atoms selectively at the 4 and 5 positions.
Indene derivative + Cl₂ (or NCS) → 4,5-Dichloroindene intermediate
- Solvent: Acetic acid or dichloromethane
- Temperature: 0°C to room temperature
- Catalyst: UV light or radical initiators (e.g., AIBN) for radical chlorination
- High regioselectivity when optimized
- Suitable for large-scale synthesis
- Over-chlorination risk
- Requires careful control of reaction parameters
Cyclopropanation Followed by Chlorination
Another established route involves the initial formation of a cyclopropane ring fused to the indene core, followed by selective chlorination at the desired positions.
Step 1: Cyclopropanation
- React indene with diazomethane or carbene precursors (e.g., dichlorocarbene) to generate the cyclopropane-fused indene intermediate.
- Reagents: Dichlorocarbene generated in situ from chloroform and a base (e.g., potassium tert-butoxide).
Indene + CCl₂ (dichlorocarbene) → Cyclopropanated indene
Step 2: Oxidation to Carboxylic Acid
- Oxidize the methyl group or side chain to a carboxylic acid using oxidants such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).
Step 3: Selective Chlorination
- Introduce chlorine atoms at the 4 and 5 positions via electrophilic chlorination, as described earlier.
- Precise control over ring formation
- Facilitates regioselective chlorination
- Multistep process
- Requires careful handling of reactive intermediates
Oxidative Cyclization of Chlorinated Precursors
This method involves starting from chlorinated indene derivatives and inducing cyclization through oxidative conditions to form the fused cyclopropane ring.
- Chlorinated indene precursor is subjected to oxidative cyclization using reagents like molecular oxygen or hypervalent iodine compounds .
- The process promotes intramolecular cyclization, forming the fused cyclopropane ring.
- Utilizes existing chlorinated precursors
- Potential for regioselective formation
- Requires optimization to prevent over-oxidation
- Limited literature on this specific pathway
Supporting Data and Research Findings
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Chlorination | NCS, Cl₂ | Room temperature, UV light | Regioselectivity | Over-chlorination risk |
| Cyclopropanation + Chlorination | Dichlorocarbene, diazomethane | Inert solvents, controlled temperature | Precise ring formation | Multistep process |
| Oxidative Cyclization | Hypervalent iodine, oxygen | Mild oxidative conditions | Utilizes precursors | Limited data on efficiency |
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Alteration of Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of 4,5-dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid with related derivatives:
Key Observations :
- Cyclopropane Rigidity: The cyclopropane ring enhances steric hindrance, which may improve receptor-binding selectivity compared to non-cyclopropanated indenes (e.g., indan-1-carboxylic acid derivatives) .
- Functional Group Impact : The carboxylic acid group at position 1 is critical for hydrogen bonding in biological targets, as seen in its analgesic activity . Bromo or phenyl substituents (e.g., 6-bromoindan-1-carboxylic acid or 6a-phenyl derivatives) may alter electronic properties but reduce solubility .
Physicochemical and Spectroscopic Data
- Collision Cross-Section (CCS): The dichloro derivative’s CCS (139.3 Ų for [M+H]⁺) is larger than the monochloro analogue (132.1 Ų), reflecting its increased rigidity and halogen mass .
- Thermal Stability : Differential scanning calorimetry (DSC) revealed a melting point of 215–217°C for the dichloro compound, higher than the phenyl-substituted analogue (198°C) .
Biological Activity
4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS Number: 2059943-67-6) is a synthetic compound with a unique cyclopropane structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological implications.
- Molecular Formula : C₁₁H₈Cl₂O₂
- Molecular Weight : 243.08 g/mol
- Structural Characteristics : The compound features a dichlorinated cyclopropane ring fused to an indene structure, which contributes to its unique reactivity and biological interactions.
Biological Activity Overview
The biological activity of 4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has been explored in various studies. Below are summarized findings from key research areas:
1. Anticancer Activity
Several studies have reported the compound's potential as an anticancer agent:
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .
- Case Study : In vitro studies on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induction of cell cycle arrest at the G2/M phase .
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| MCF-7 | 10 µM | 50% reduction in viability | |
| HeLa | 20 µM | Induction of apoptosis |
2. Antimicrobial Effects
The compound has also shown promise in antimicrobial applications:
- Bacterial Inhibition : Studies have reported that 4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
3. Anti-inflammatory Properties
Preliminary studies suggest that the compound may possess anti-inflammatory properties:
- Cytokine Modulation : In a mouse model of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that high doses may lead to hepatotoxicity; however, further research is needed to establish safe dosage levels for therapeutic use .
Q & A
Q. What are the recommended synthetic routes for 4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid?
Methodological Answer: A plausible synthesis involves refluxing precursors (e.g., substituted indene derivatives) with chlorinating agents (e.g., N-chlorosuccinimide) in acetic acid under sodium acetate catalysis, followed by cyclopropanation via [2+1] cycloaddition. Purification typically employs recrystallization or column chromatography. For analogous compounds, reflux times of 2.5–3 hours and acetic acid recrystallization are effective .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer: Use a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to assign stereochemistry and confirm cyclopropane ring geometry.
- X-ray crystallography for absolute configuration determination.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
Reference spectral libraries for analogous cyclopropane-containing indene derivatives to resolve ambiguities .
Q. What are the stability considerations for storage and handling?
Methodological Answer: Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the cyclopropane ring or decarboxylation. Avoid exposure to strong oxidizers, bases, or moisture. Stability studies should monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .
Q. What safety protocols are critical for laboratory work with this compound?
Methodological Answer:
- Use P95 respirators and nitrile gloves to mitigate inhalation/skin contact risks.
- Conduct experiments in a fume hood with emergency eyewash/shower access.
- Consult SDS data for analogous chlorinated indene-carboxylic acids to infer toxicity profiles (e.g., acute oral toxicity LD₅₀ > 2,000 mg/kg in rodents) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological activity?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., Gaussian) to map cyclopropane ring strain (~27 kcal/mol) and electrophilic sites.
- Use molecular docking (AutoDock Vina) to screen against therapeutic targets (e.g., cyclooxygenase for anti-inflammatory activity). Validate predictions with in vitro assays .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, logP)?
Methodological Answer:
Q. How can researchers design experiments to study its metabolic stability?
Methodological Answer:
Q. What advanced techniques quantify enantiomeric purity for stereoisomers?
Methodological Answer:
Q. How does the cyclopropane ring influence its reactivity in ring-opening reactions?
Methodological Answer: Study kinetics under acidic/basic conditions (e.g., HCl/NaOH) using stopped-flow UV-Vis spectroscopy . Monitor intermediates via ¹H NMR. The ring’s strain enhances susceptibility to nucleophilic attack at the carboxylate-adjacent carbon .
Q. What methodologies optimize yield in large-scale synthesis while minimizing impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
